1-(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one
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Overview
Description
1-(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one is a heterocyclic compound that belongs to the class of pyrido[3,2-b][1,4]oxazines.
Preparation Methods
The synthesis of 1-(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one typically involves the Mannich reaction, which is a three-component condensation reaction of an amine, formaldehyde, and a ketone or aldehyde . Another common method involves the cyclization of ortho-aminomethylphenols with aldehydes or ketones in the presence of catalysts such as SnCl4 or Me3SiCl . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
1-(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals due to its ability to act as a pesticide or herbicide.
Mechanism of Action
The mechanism by which 1-(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 1-(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one include other pyrido[3,2-b][1,4]oxazines such as 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one . These compounds share similar structural features but may differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents, which can enhance its efficacy and selectivity in various applications.
Properties
CAS No. |
89970-20-7 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(2-ethyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)ethanone |
InChI |
InChI=1S/C11H14N2O2/c1-3-9-7-13(8(2)14)11-10(15-9)5-4-6-12-11/h4-6,9H,3,7H2,1-2H3 |
InChI Key |
VTZBNUHTVBKMGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(C2=C(O1)C=CC=N2)C(=O)C |
Origin of Product |
United States |
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